molecular formula C12H19ClO B13956693 3-(Hex-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride CAS No. 84386-00-5

3-(Hex-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride

Cat. No.: B13956693
CAS No.: 84386-00-5
M. Wt: 214.73 g/mol
InChI Key: QNFLACUZTQKQPU-UHFFFAOYSA-N
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Description

Cyclopropanecarbonyl chloride, 3-(1-hexenyl)-2,2-dimethyl- is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopropane ring with a carbonyl chloride group, a hexenyl side chain, and two methyl groups attached to the ring. It is a versatile intermediate used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarbonyl chloride, 3-(1-hexenyl)-2,2-dimethyl- typically involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The hexenyl side chain and the two methyl groups are introduced through subsequent reactions involving appropriate alkylating agents and conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product. The final product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarbonyl chloride, 3-(1-hexenyl)-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acyl chloride group to an alcohol or an alkane.

    Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles like ammonia (NH₃), alcohols (ROH), or thiols (RSH) are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, esters, thioesters.

Scientific Research Applications

Cyclopropanecarbonyl chloride, 3-(1-hexenyl)-2,2-dimethyl- is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of bioactive compounds and drug candidates.

    Industry: In the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopropanecarbonyl chloride, 3-(1-hexenyl)-2,2-dimethyl- involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: Lacks the hexenyl side chain and methyl groups.

    Cyclopropanecarbonyl bromide: Similar structure but with a bromide group instead of chloride.

    Cyclohexanecarbonyl chloride: Contains a cyclohexane ring instead of cyclopropane.

Uniqueness

Cyclopropanecarbonyl chloride, 3-(1-hexenyl)-2,2-dimethyl- is unique due to its specific combination of functional groups and side chains, which confer distinct reactivity and applications compared to other cycloalkane derivatives.

Properties

CAS No.

84386-00-5

Molecular Formula

C12H19ClO

Molecular Weight

214.73 g/mol

IUPAC Name

3-hex-1-enyl-2,2-dimethylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C12H19ClO/c1-4-5-6-7-8-9-10(11(13)14)12(9,2)3/h7-10H,4-6H2,1-3H3

InChI Key

QNFLACUZTQKQPU-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC1C(C1(C)C)C(=O)Cl

Origin of Product

United States

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